molecular formula C7H5BrINO B13931211 2-Amino-5-bromo-3-iodobenzaldehyde

2-Amino-5-bromo-3-iodobenzaldehyde

Cat. No.: B13931211
M. Wt: 325.93 g/mol
InChI Key: WZJYTCBHIWMEJF-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-iodobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₇H₅BrINO. Its structure features an amino group (-NH₂) at position 2, a bromine atom at position 5, and an iodine atom at position 3 on the benzaldehyde scaffold. This compound is of interest in organic synthesis due to the reactivity of its aldehyde group and the presence of heavy halogens (Br, I), which enhance its utility in cross-coupling reactions and as a precursor for pharmaceuticals or ligands .

Properties

Molecular Formula

C7H5BrINO

Molecular Weight

325.93 g/mol

IUPAC Name

2-amino-5-bromo-3-iodobenzaldehyde

InChI

InChI=1S/C7H5BrINO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2

InChI Key

WZJYTCBHIWMEJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)N)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-iodobenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of 2-amino-benzaldehyde. The process includes:

    Iodination: The subsequent introduction of an iodine atom using iodine or an iodinating agent like N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production of 2-Amino-5-bromo-3-iodobenzaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems to enhance yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-iodobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Condensation Reactions: The aldehyde group can undergo condensation reactions with amines or other nucleophiles to form imines or other derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

    Indole Derivatives: Formed through cyclization reactions.

    Substituted Benzaldehydes: Resulting from substitution reactions.

Scientific Research Applications

2-Amino-5-bromo-3-iodobenzaldehyde is utilized in various scientific research fields:

    Chemistry: As a building block for synthesizing complex organic molecules, including heterocycles and natural product analogs.

    Biology: Used in the development of bioactive compounds with potential therapeutic applications.

    Medicine: Investigated for its role in drug discovery and development, particularly in designing molecules with anticancer, antiviral, and antimicrobial properties.

    Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-iodobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

The reactivity and physicochemical properties of halogenated benzaldehydes are highly dependent on the position and type of substituents. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Substituents (Position) Key Features
2-Amino-5-bromo-3-iodobenzaldehyde C₇H₅BrINO -NH₂ (2), -Br (5), -I (3) High molecular weight (Br/I), potential for nucleophilic aldehyde reactions
2-Amino-5-bromo-3-chlorobenzaldehyde C₇H₅BrClNO -NH₂ (2), -Br (5), -Cl (3) Lower molecular weight (Cl vs. I); chlorine may reduce cross-coupling efficacy
5-Chloro-2-hydroxy-3-iodobenzaldehyde C₇H₄ClIO₂ -OH (2), -Cl (5), -I (3) Hydroxyl group increases polarity; potential for hydrogen bonding
2-Amino-5-chloro-3-methylbenzaldehyde C₈H₈ClNO -NH₂ (2), -Cl (5), -CH₃ (3) Methyl group enhances steric bulk; reduced halogen-mediated reactivity
2-Amino-4-bromo-3-fluoro-5-iodobenzamide C₇H₅BrFINO₂ -NH₂ (2), -Br (4), -F (3), -I (5), -CONH₂ Amide group reduces aldehyde reactivity; fluorine introduces electronegativity
Key Observations:
  • Halogen Effects: The iodine atom in 2-amino-5-bromo-3-iodobenzaldehyde enhances its polarizability and suitability for Suzuki-Miyaura couplings compared to chlorine or methyl analogs .
  • Functional Group Differences: The amino group (-NH₂) in the target compound contrasts with the hydroxyl (-OH) group in 5-chloro-2-hydroxy-3-iodobenzaldehyde, leading to divergent reactivity (e.g., Schiff base formation vs. esterification) .

Biological Activity

2-Amino-5-bromo-3-iodobenzaldehyde is a halogenated aromatic compound that has garnered interest in organic synthesis and medicinal chemistry due to its unique structural features. This article explores its biological activity, potential applications, and the underlying mechanisms that facilitate these interactions.

Chemical Structure and Properties

The compound features:

  • Amino Group : Enhances hydrogen bonding capabilities.
  • Benzaldehyde Functional Group : Provides reactivity through the aldehyde moiety.
  • Halogen Substituents : Bromine and iodine contribute to unique electronic properties.

The molecular formula is C7H5BrI\text{C}_7\text{H}_5\text{BrI}, which reflects its halogenated nature and potential for diverse chemical reactivity.

The biological activity of 2-Amino-5-bromo-3-iodobenzaldehyde is primarily influenced by its ability to interact with various biological targets. The amino group allows for hydrogen bonding, enhancing binding affinity to enzymes and receptors. The halogen atoms can participate in halogen bonding, which is crucial for modulating enzyme activity and influencing biochemical pathways.

Key Mechanisms:

  • Hydrogen Bonding : Facilitates interaction with biological molecules.
  • Halogen Bonding : Enhances specificity and binding affinity towards molecular targets.
  • Reactivity : The aldehyde group can undergo condensation reactions, forming imines or other derivatives that may exhibit biological activity.

Biological Activity Overview

Research on the specific biological activities of 2-Amino-5-bromo-3-iodobenzaldehyde is limited; however, compounds with similar structures often display significant biological properties. For instance, halogenated benzaldehydes are known for their antibacterial, antifungal, and anticancer activities .

Potential Applications:

  • Pharmaceutical Development : As a lead compound in drug discovery.
  • Biochemical Assays : Useful as a probe in various biochemical assays due to its reactivity.
  • Synthesis of Bioactive Compounds : Acts as a building block for synthesizing complex organic molecules.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and potential activities of compounds similar to 2-Amino-5-bromo-3-iodobenzaldehyde:

Compound NameStructural FeaturesUnique Characteristics
2-Amino-5-bromo-3-chlorobenzaldehydeChlorine instead of iodineExhibits different electronic properties
2-Amino-5-bromo-3-methylbenzaldehydeMethyl group instead of iodineAlters electronic properties compared to iodine
2-Amino-5-bromo-3-nitrobenzaldehydeNitro group instead of iodineStrong electron-withdrawing effects

Case Studies and Research Findings

While specific studies on 2-Amino-5-bromo-3-iodobenzaldehyde are scarce, related compounds have demonstrated various biological activities:

  • Anticancer Activity : Similar halogenated aldehydes have shown promise in inhibiting cancer cell proliferation through modulation of apoptotic pathways.
  • Antimicrobial Properties : Halogenated compounds often exhibit significant antimicrobial activity against a range of pathogens, suggesting potential therapeutic applications.

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